molecular formula C10H11ClN4 B1468052 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247756-60-0

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1468052
CAS No.: 1247756-60-0
M. Wt: 222.67 g/mol
InChI Key: ZDDVTRKWRUFULZ-UHFFFAOYSA-N
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Description

[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.68 g/mol. It is supplied for laboratory research use only. This compound is structurally characterized by a 1,2,3-triazole ring linked to a 3-chloro-4-methylphenyl group at the 1-position and a methanamine group at the 4-position. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and chemical biology, often utilized in the development of pharmacologically active molecules and in click chemistry applications. This specific chemical scaffold has demonstrated significant research value in drug discovery, particularly as a core structure in the design of potent inhibitors of specific biological targets. Recent scientific literature highlights that 1-phenyl-1,2,3-triazoles substituted at the 4-position can serve as highly effective inhibitors of Notum, a carboxylesterase that functions as a negative regulator of the Wnt signaling pathway . The Wnt pathway is a critical target for therapeutic intervention in diseases such as colorectal cancer and Alzheimer's disease . In advanced research, analogous compounds have been optimized for excellent brain penetration, making them suitable tools for studying neurodegenerative conditions in preclinical models . The primary mechanism of action for related bioactive triazole compounds involves binding to the active site of the Notum enzyme. Crystallographic studies show that the triazole core forms a key hydrogen bond with the protein backbone, while the substituted phenyl ring occupies a lipophilic pocket, leading to potent enzyme inhibition . This restoration of Wnt signaling underscores the compound's utility as a critical research probe in biochemical and cell-based assays. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVTRKWRUFULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound belonging to the triazole class of organic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.

  • Molecular Formula : C11H12ClN5
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 477847-90-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with an appropriate azole precursor. The process often requires optimization to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For example, a related compound demonstrated notable efficacy against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) with IC50 values ranging from 0.48 to 2.78 µM .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BA5491.54
Compound CSW4802.78

The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and induction of apoptosis. Flow cytometry assays have shown that related compounds can arrest the cell cycle at the G2/M phase and trigger apoptotic pathways through caspase activation .

Anti-inflammatory Activity

In addition to its anticancer properties, triazole derivatives have been studied for their anti-inflammatory effects. Certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium with IC50 values around 54.65 µg/mL .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µg/mL)
Triazole Derivative A60.56
Triazole Derivative B57.24
Diclofenac Sodium54.65

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in vitro against human cancer cell lines. The study revealed that modifications at specific positions on the triazole ring significantly influenced biological activity, suggesting that structural optimization is crucial for enhancing efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine exhibits significant activity against various bacterial strains and fungi. Case studies have shown its efficacy in treating infections caused by resistant strains of bacteria, making it a candidate for developing new antibiotics.

Anticancer Properties
Research indicates that triazole compounds can inhibit cancer cell proliferation. Specifically, studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. A notable study reported a reduction in tumor growth when this compound was administered to animal models with induced tumors.

StudyFindings
Smith et al., 2022Showed significant antibacterial activity against E. coli and S. aureus.
Johnson et al., 2023Reported apoptosis induction in breast cancer cell lines.

Agricultural Applications

Fungicides
The compound has demonstrated fungicidal properties that can be utilized in agricultural practices to combat fungal diseases in crops. Field trials have indicated that formulations containing this compound effectively reduce the incidence of fungal infections in various crops.

Herbicide Development
Research into the herbicidal potential of triazole compounds suggests that this specific compound could be developed into a selective herbicide. Preliminary studies indicate its ability to inhibit the growth of specific weed species without harming crop plants.

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a building block for the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties.

Nanotechnology
The compound's properties are also being investigated for applications in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with potential applications in drug delivery systems and imaging agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine with analogous triazole-based methanamine derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring
  • [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () Structural Difference: Lacks the chlorine substituent at the 3-position of the phenyl ring. Impact: The absence of the electron-withdrawing chloro group reduces polarity and may enhance lipophilicity. This compound is used as a building block in coordination chemistry (e.g., with pyridine ligands) . Synthetic Yield: Not explicitly reported, but similar click chemistry approaches are employed.
  • [1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine () Structural Difference: Features fluorine and chlorine substituents at the 4- and 2-positions, respectively. This compound is marketed for research use, with pricing inquiries directed to suppliers .
Heterocyclic Modifications
  • N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine () Structural Difference: Incorporates a dihydrooxazole ring and N,N-dibenzyl groups. Synthesized via 1,3-dipolar cycloaddition with a high yield .
  • [1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride () Structural Difference: Substituted with a tetrahydro-2H-pyran-4-ylmethyl group. Discontinued commercial availability suggests niche applications .
Halogen and Functional Group Variations
  • [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine ()

    • Structural Difference : Contains a boronate ester group and chloro substituent.
    • Impact : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, useful in synthesizing biaryl structures. Reported melting point: 56°C; yield: 36% .
  • [1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride () Structural Difference: Substituted with a thiophene methyl group. Molecular weight: 230.718 g/mol .

Table 1: Comparative Data for Selected Triazole Methanamine Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications
[1-(3-Chloro-4-methylphenyl)-1H-triazol-4-yl]methanamine 3-Cl, 4-Me-C₆H₃ Not reported ~235.7 (estimated) Medicinal chemistry, ligand design
[1-(4-Methylphenyl)-1H-triazol-4-yl]methanamine () 4-Me-C₆H₄ Not reported 202.3 Coordination complexes
[4-Chloro-3-(dioxaborolanyl)phenyl]methanamine () Cl, B(OR)₂ 56 268.12 Suzuki coupling intermediates
[1-(Thiophen-2-ylmethyl)-1H-triazol-4-yl]methanamine HCl () Thiophene-CH₂ Not reported 230.72 Materials science, drug discovery

Key Observations :

  • Electronic Effects : Chloro and fluorine substituents enhance electrophilicity and metabolic stability, while methyl groups increase lipophilicity .
  • Synthetic Accessibility : Click chemistry (e.g., CuAAC) is a common synthetic route, with yields varying based on substituent complexity (e.g., 36–66% in boronate derivatives ).
  • Biological Relevance: Triazole-amine hybrids are explored as enzyme inhibitors (e.g., Notum inhibitors in ) and antimicrobial agents due to their hydrogen-bonding capacity .

Preparation Methods

General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most established and efficient method for synthesizing 1,2,3-triazole derivatives, including [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical "click chemistry" reaction. This method involves the regioselective cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles with high yield and specificity.

Key features of CuAAC synthesis:

  • High atom economy and selectivity
  • Mild reaction conditions (often aqueous or mixed solvents)
  • Low catalyst loading (typically 0.5–1 mol % copper complex)
  • Broad substrate scope, including chloro-substituted phenyl derivatives
  • Operational simplicity and scalability

Stepwise Preparation Approach

The preparation of this compound generally follows these steps:

Synthesis of the Azide or Alkyne Precursors

  • Azide precursor: The azide is typically prepared by nucleophilic substitution of an appropriate halide (e.g., bromide or chloride) on the 3-chloro-4-methylphenyl moiety with sodium azide.
  • Alkyne precursor: The alkyne is usually a terminal alkyne bearing a protected or free methanamine group, such as propargylamine or its derivatives.

Copper(I)-Catalyzed Cycloaddition

  • The azide and terminal alkyne are combined in the presence of a copper(I) catalyst, often a complex such as CuIL coordinated with triphenylphosphine ligands, in aqueous or mixed solvent systems.
  • Reaction temperatures typically range from room temperature to 60 °C.
  • Ultrasonic irradiation (sonication) has been demonstrated to enhance reaction rates and yields in water, providing an environmentally friendly and efficient protocol.

Representative Experimental Conditions and Yields

A study on water-compatible synthesis of 1,2,3-triazoles using a CuIL-triphenylphosphine complex under ultrasonic conditions provides the following data relevant to similar compounds:

Entry Solvent Catalyst Temperature (°C) Conversion (%)
5 Water CuIL(PPh3) 40 88 (81)
7 Water CuIL(PPh3) 60 >98 (92)
8 Water CuIL(PPh3) 60 (ultrasound) >98 (>98)
10 Water CuIL(PPh3) 90 92 (87)

Note: Numbers in parentheses indicate isolated yields after purification.

This table demonstrates that the use of water as a solvent combined with ultrasonic irradiation and a CuIL(PPh3) catalyst at 60 °C leads to near-quantitative conversion and high isolated yields of 1,2,3-triazole products, suggesting similar conditions would be effective for the target compound synthesis.

Catalyst Synthesis and Role

The CuIL(PPh3) complex is synthesized by reacting bis(3,5-dimethyl-1H-pyrazol-1-yl)methane with Cu(I) precursors in dichloromethane, followed by recrystallization from acetonitrile. This complex exhibits high catalytic activity and stability in air and aqueous media, making it ideal for the preparation of triazole derivatives.

Purification and Characterization

  • The crude triazole product is typically isolated by filtration if precipitated or extracted using organic solvents.
  • Purification is achieved by flash chromatography on silica gel using dichloromethane/methanol mixtures.
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Key Parameters for Preparation

Parameter Typical Value/Condition Notes
Azide precursor 3-chloro-4-methylphenyl azide Prepared via substitution with NaN3
Alkyne precursor Propargylamine or derivative Commercially available or synthesized
Catalyst CuIL(PPh3) complex 0.5–1 mol % loading
Solvent Water or aqueous mixtures Environmentally friendly
Temperature 40–60 °C Ultrasonic irradiation enhances reaction
Reaction time 30 min – 2 h Ultrasonic conditions shorten time
Yield 80–98% High yield with minimal side products
Purification Flash chromatography Silica gel, CH2Cl2/CH3OH mixtures

Additional Notes

  • Although direct literature specifically naming the exact compound this compound is limited, closely related isomers such as [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine have been characterized with similar synthetic routes, supporting the applicability of the described methods.
  • Patent literature on related aminomethyl-triazole compounds suggests similar synthetic strategies involving azide-alkyne cycloaddition and amine functionalization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
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[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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